molecular formula C7H5IN2 B12931205 5-Amino-2-iodobenzonitrile CAS No. 1082454-14-5

5-Amino-2-iodobenzonitrile

Cat. No.: B12931205
CAS No.: 1082454-14-5
M. Wt: 244.03 g/mol
InChI Key: WGHCNVPVZGULDI-UHFFFAOYSA-N
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Description

5-Amino-2-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group (-NH2) and an iodine atom (I), respectively. This compound is a white to light yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide (DMF) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-iodobenzonitrile involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under basic conditions.

    Coupling Reactions: Reagents such as palladium catalysts and bases like triethylamine (TEA) are commonly used.

Major Products

Scientific Research Applications

5-Amino-2-iodobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs, particularly in the synthesis of kinase inhibitors.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-iodobenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor for the synthesis of kinase inhibitors, which target specific enzymes involved in cell signaling pathways. The amino group and iodine atom play crucial roles in the binding affinity and specificity of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of complex organic molecules .

Properties

CAS No.

1082454-14-5

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

5-amino-2-iodobenzonitrile

InChI

InChI=1S/C7H5IN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2

InChI Key

WGHCNVPVZGULDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)I

Origin of Product

United States

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